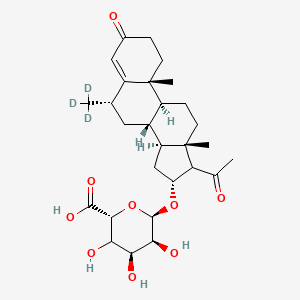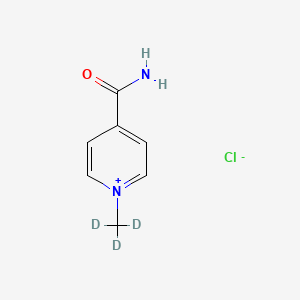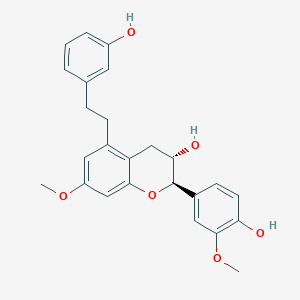
Shanciol B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shanciol B is a natural phenanthrene derivative isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This compound is known for its ability to inhibit nitric oxide production and 1,1-diphenyl-2-picrylhydrazil radical scavenging activity. This compound is a microsomal prostaglandin E synthase-1 inhibitor with notable anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Shanciol B typically involves starting from simple chemical precursors and proceeding through a series of steps. The exact synthetic route can vary, but it generally includes reactions such as esterification, cyclization, and oxidation to form the phenanthrene core structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources. The compound is isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This method involves solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .
化学反应分析
Types of Reactions: Shanciol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds, each with distinct biological activities .
科学研究应用
Shanciol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phenanthrene derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting nitric oxide production and radical scavenging activity.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
作用机制
Shanciol B exerts its effects primarily by inhibiting microsomal prostaglandin E synthase-1. This enzyme is involved in the production of prostaglandin E2, a key mediator of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandin E2, thereby exerting its anti-inflammatory effects. Additionally, this compound inhibits nitric oxide production, further contributing to its anti-inflammatory properties .
相似化合物的比较
Shanciol A: Another phenanthrene derivative with similar biological activities.
Castilliferol: A compound with anti-inflammatory properties and similar structural features.
Aurantiamide Acetate: Known for its anti-inflammatory and radical scavenging activities.
Uniqueness of Shanciol B: this compound stands out due to its potent inhibition of microsomal prostaglandin E synthase-1 and its dual activity in inhibiting nitric oxide production and radical scavenging. This combination of activities makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C25H26O6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C25H26O6/c1-29-19-11-16(7-6-15-4-3-5-18(26)10-15)20-14-22(28)25(31-23(20)13-19)17-8-9-21(27)24(12-17)30-2/h3-5,8-13,22,25-28H,6-7,14H2,1-2H3/t22-,25+/m0/s1 |
InChI 键 |
ROBJEENLSUOGLU-WIOPSUGQSA-N |
手性 SMILES |
COC1=CC(=C2C[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
规范 SMILES |
COC1=CC(=C2CC(C(OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


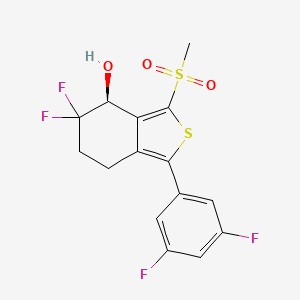
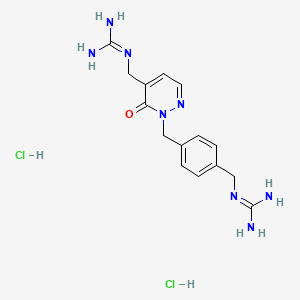
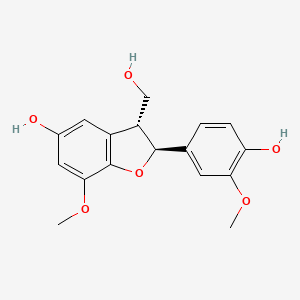

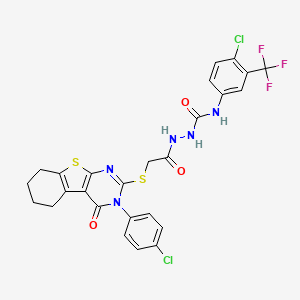

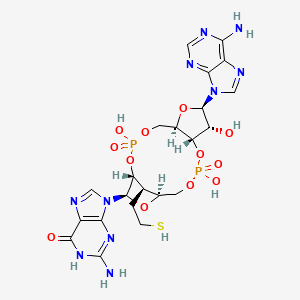
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


